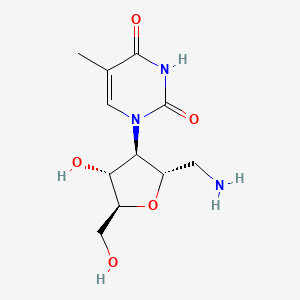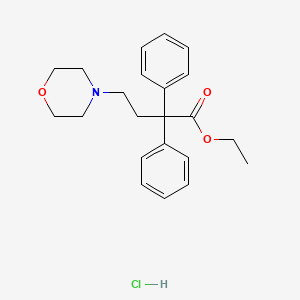
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride, also known as dioxaphetyl butyrate hydrochloride, is a synthetic compound with the molecular formula C22H27NO3.ClH . It is a narcotic analgesic and spasmolytic agent that has been investigated for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride involves the esterification of 4-Morpholinebutanoic acid with ethanol in the presence of hydrochloric acid . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors, including mu, kappa, and delta receptors . It acts as an agonist at these receptors, leading to analgesic and spasmolytic effects. The molecular pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Ethyl alpha,alpha-diphenyl-4-morpholinebutyrate
- Ethyl 4-morpholino-2,2-diphenylbutyrate
- Amidalgon
- Spasmoxal
Uniqueness
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride is unique due to its specific structural features, such as the presence of both morpholine and diphenyl groups, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
66859-50-5 |
|---|---|
Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
ethyl 4-morpholin-4-yl-2,2-diphenylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-2-26-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12H,2,13-18H2,1H3;1H |
InChI Key |
CINOZJCBWBCZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


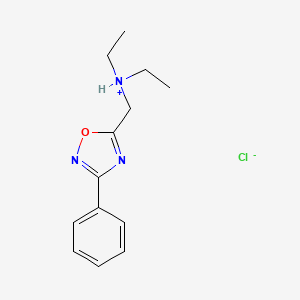
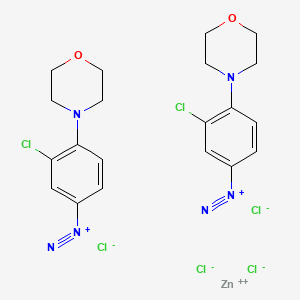
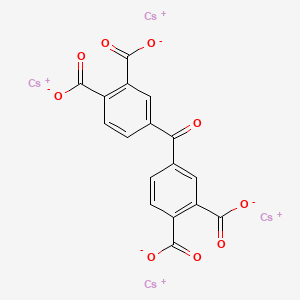
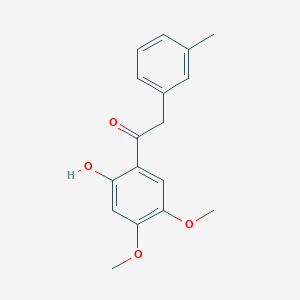
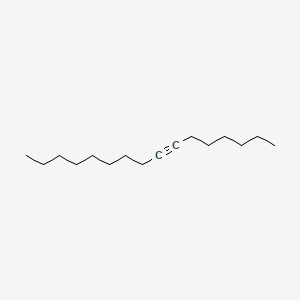
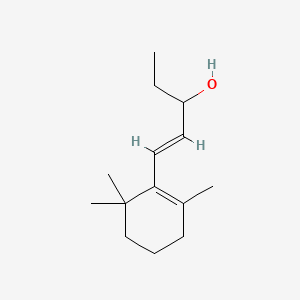
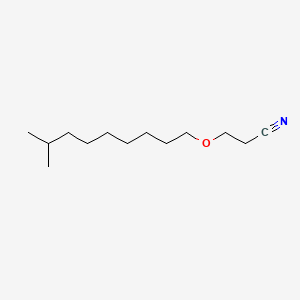
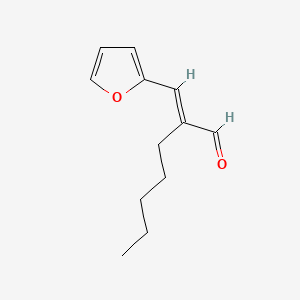
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
